REACTION_SMILES
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[C:25]([CH3:26])([CH3:27])([CH3:28])[NH2:29].[CH3:13][CH2:14][N:15]([CH2:16][CH3:17])[CH2:18][CH3:19].[CH3:20][S:21]([Cl:22])(=[O:23])=[O:24].[Cl-:37].[Na+:36].[O:30]=[CH:31][N:32]([CH3:33])[CH3:34].[OH2:35].[nH:1]1[cH:2][cH:3][c:4]2[cH:5][c:6]([C:10](=[O:11])[OH:12])[cH:7][cH:8][c:9]12>>[nH:1]1[cH:2][cH:3][c:4]2[cH:5][c:6]([C:10](=[O:12])[NH:29][C:25]([CH3:26])([CH3:27])[CH3:28])[cH:7][cH:8][c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=C(O)c1ccc2[nH]ccc2c1
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Name
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Type
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product
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Smiles
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CC(C)(C)NC(=O)c1ccc2[nH]ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |